

Validating the Non-CNS Penetration of Nvp-clr457: A Comparative Guide

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Compound of Interest

Compound Name: Nvp-clr457

Cat. No.: B11930046

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the central nervous system (CNS) penetration of **Nvp-clr457** with other phosphoinositide 3-kinase (PI3K) inhibitors. The information presented is supported by available preclinical data and detailed experimental methodologies to assist researchers in evaluating the non-CNS penetrating properties of this compound.

Executive Summary

Nvp-clr457 is a pan-class I PI3K inhibitor designed for minimal CNS penetration, a key optimization feature distinguishing it from its parent compound, buparlisib. While specific quantitative data on the brain-to-plasma concentration ratio (K_p or $K_{p,uu}$) for **Nvp-clr457** is not publicly available, its development strategy focused on limiting its entry into the central nervous system. This guide offers a comparative analysis with other PI3K inhibitors with known CNS penetration profiles, providing a framework for validating the non-CNS activity of **Nvp-clr457**.

Comparative Analysis of CNS Penetration of PI3K Inhibitors

The following table summarizes the available data on the brain-to-plasma concentration ratios of various PI3K inhibitors. A lower K_p or $K_{p,uu}$ value indicates lower CNS penetration.

Compound	Type	Brain-to-Plasma Ratio (Kp or Kp,uu)	CNS Penetration
Nvp-clr457	Pan-class I PI3K inhibitor	Data not publicly available	Designed to be non-penetrant
Buparlisib (NVP-BKM120)	Pan-class I PI3K inhibitor	1.5 - 2 ^[1]	High
Pictilisib (GDC-0941)	Pan-class I PI3K inhibitor	< 0.03	Low
Voxtalisib (XL765)	Pan-class I PI3K/mTOR inhibitor	0.38 - 0.40 (tumor-to-plasma) ^[2]	Moderate

Experimental Protocols

In Vivo Determination of Brain-to-Plasma Concentration Ratio (Kp)

This protocol outlines a general method for determining the Kp of a compound in rodents, a standard preclinical model for assessing CNS penetration.

Objective: To quantify the total concentration of the test compound in the brain and plasma at a steady state to calculate the brain-to-plasma concentration ratio (Kp).

Materials:

- Test compound (e.g., **Nvp-clr457**)
- Vehicle for administration (e.g., saline, DMSO/polyethylene glycol)
- Male Sprague-Dawley rats (or other suitable rodent model)
- Anesthesia (e.g., isoflurane)
- Blood collection tubes (e.g., with EDTA)
- Homogenizer

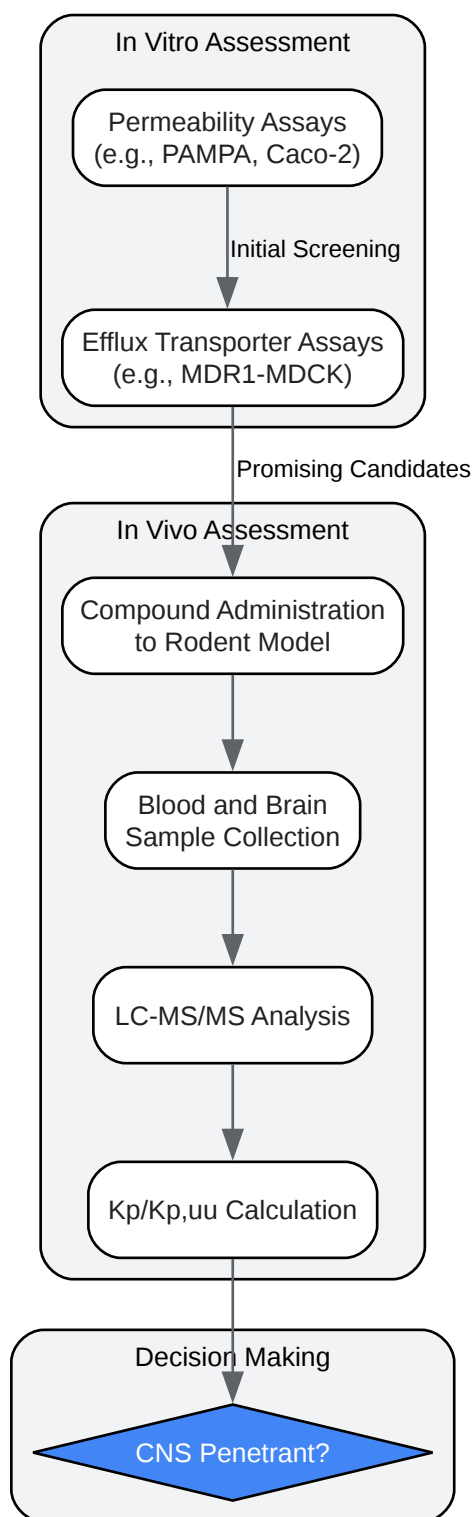
- Centrifuge
- Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

- Animal Dosing: Administer the test compound to a cohort of rats at a specified dose and route (e.g., oral gavage or intravenous injection).
- Blood and Brain Collection: At a predetermined time point post-administration (selected to represent steady-state), anesthetize the animals.
- Collect blood via cardiac puncture into tubes containing an anticoagulant.
- Immediately perfuse the brain with ice-cold saline to remove residual blood.
- Excise the brain and record its weight.
- Sample Processing:
 - Centrifuge the blood samples to separate the plasma.
 - Homogenize the brain tissue in a suitable buffer.
- Compound Quantification:
 - Extract the test compound from the plasma and brain homogenate samples.
 - Analyze the extracts using a validated LC-MS/MS method to determine the concentration of the compound in each matrix.
- K_p Calculation:
 - Calculate the brain-to-plasma concentration ratio (K_p) using the following formula: $K_p = \frac{\text{Concentration of compound in brain}}{\text{Concentration of compound in plasma}}$

Visualizing the CNS Penetration Assessment Workflow

The following diagram illustrates the typical workflow for evaluating the CNS penetration of a drug candidate.

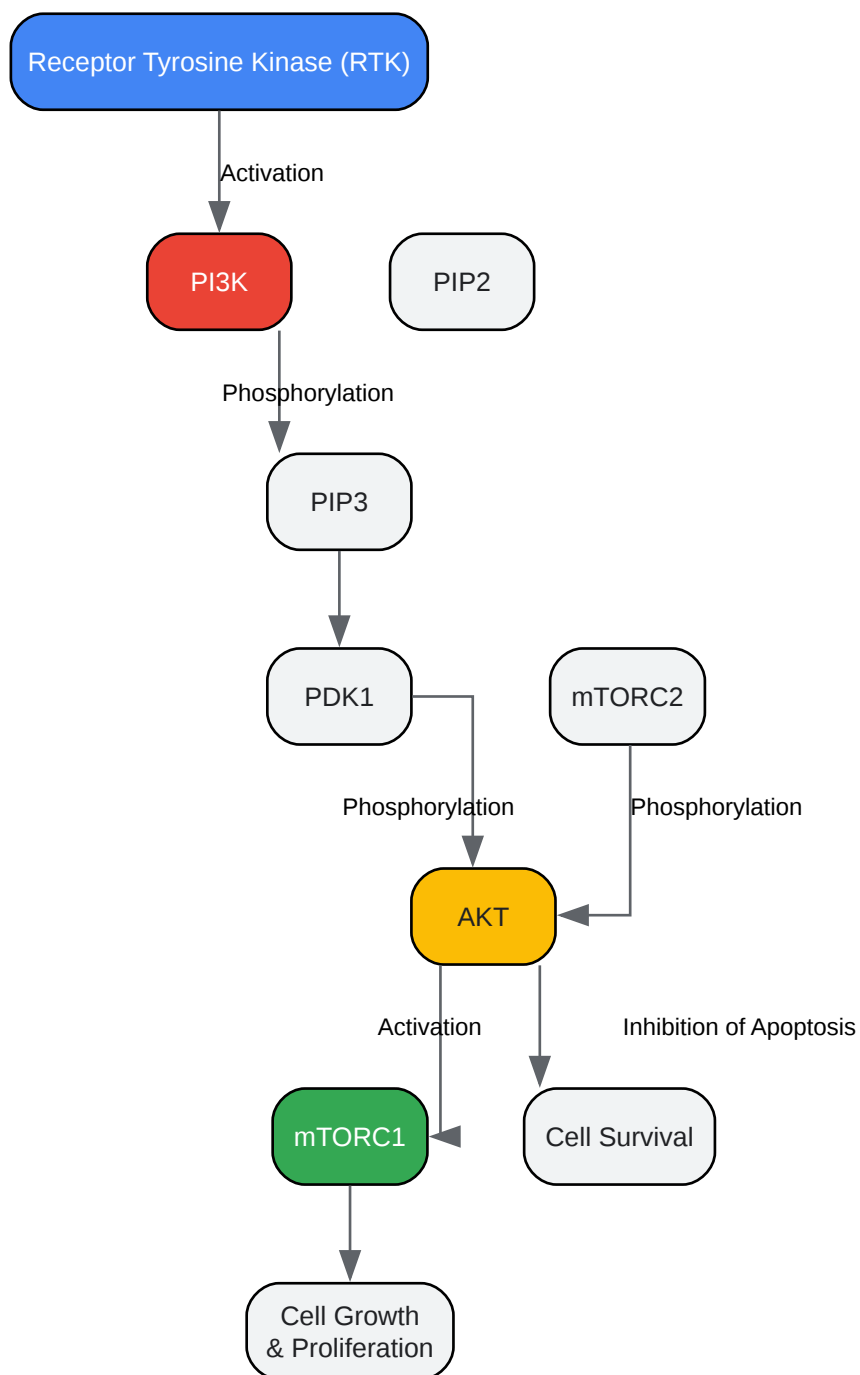


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Caption: Workflow for Assessing CNS Penetration.

Signaling Pathway: PI3K/AKT/mTOR

Nvp-clr457 is a pan-class I PI3K inhibitor. Understanding the PI3K/AKT/mTOR signaling pathway is crucial for contextualizing its mechanism of action.



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Caption: Simplified PI3K/AKT/mTOR Signaling Pathway.

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References

- 1. Pharmacokinetics and Safety of Multiple-Dose Alpelisib in Participants with Moderate or Severe Hepatic Impairment: A Phase 1, Open-Label, Parallel Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building predictive unbound brain-to-plasma concentration ratio ($K_{p,uu,brain}$) models | Semantic Scholar [semanticscholar.org]
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